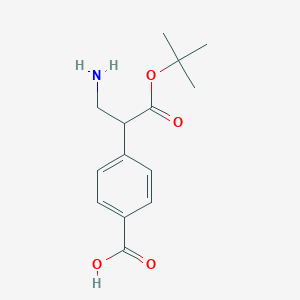
6-Bromo-2-ethyl-8-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-ethyl-8-fluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H5BrFN and a molecular weight of 226.05 g/mol. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-ethyl-8-fluoroquinoline typically involves the following steps:
Bromination: The starting material, 2-ethyl-8-fluoroquinoline, undergoes bromination at the 6-position using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Purification: The reaction mixture is then purified to isolate the desired product, often using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale bromination processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-ethyl-8-fluoroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized quinolines.
Applications De Recherche Scientifique
6-Bromo-2-ethyl-8-fluoroquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Bromo-2-ethyl-8-fluoroquinoline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
6-Bromoquinoline
8-Fluoroquinoline
2-Ethylquinoline
6-Bromo-8-fluoroquinoline (without the ethyl group)
Propriétés
Formule moléculaire |
C11H9BrFN |
|---|---|
Poids moléculaire |
254.10 g/mol |
Nom IUPAC |
6-bromo-2-ethyl-8-fluoroquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-2-9-4-3-7-5-8(12)6-10(13)11(7)14-9/h3-6H,2H2,1H3 |
Clé InChI |
MBWUPFRXHJIBIW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)

![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)

![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)

![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)



